molecular formula C13H11BrN4O2 B8435016 2-Amino-5-bromo-N'-(phenylcarbonyl)pyridine-3-carbohydrazide

2-Amino-5-bromo-N'-(phenylcarbonyl)pyridine-3-carbohydrazide

Cat. No.: B8435016
M. Wt: 335.16 g/mol
InChI Key: AKJMSEDGOGHFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-bromo-N'-(phenylcarbonyl)pyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C13H11BrN4O2 and its molecular weight is 335.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H11BrN4O2

Molecular Weight

335.16 g/mol

IUPAC Name

2-amino-N'-benzoyl-5-bromopyridine-3-carbohydrazide

InChI

InChI=1S/C13H11BrN4O2/c14-9-6-10(11(15)16-7-9)13(20)18-17-12(19)8-4-2-1-3-5-8/h1-7H,(H2,15,16)(H,17,19)(H,18,20)

InChI Key

AKJMSEDGOGHFFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=C(N=CC(=C2)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

TBTU (2.219 g, 6.912 mmol) and triethylamine (466.3 mg, 642.3 μL, 4.608 mmol) were added to a solution of 2-amino-5-bromo-pyridine-3-carboxylic acid (1 g, 4.608 mmol) and benzohydrazide (752.9 mg, 5.530 mmol) in DMF (40.00 mL) and the resulting solution stirred at ambient temperature over the weekend. The reaction was treated with water/EtOAc and the organics separated. The organic layer was washed with water (3×), dried (MgSO4), filtered and concentrated in vacuo to give a yellow oil which was triturated with ether and dried under high vacuum to give the product as an off-white solid that was used directly in the next step without further purification (1.177 g, 62% Yield). MS (ES+) 336.86.
Name
Quantity
2.219 g
Type
reactant
Reaction Step One
Quantity
642.3 μL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
752.9 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
water EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
62%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.